![molecular formula C11H12N4O B14272155 N-[(4-Amino-1-benzyl-1H-imidazol-5-yl)methylidene]hydroxylamine CAS No. 161091-99-2](/img/structure/B14272155.png)
N-[(4-Amino-1-benzyl-1H-imidazol-5-yl)methylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Amino-1-benzyl-1H-imidazol-5-yl)methylidene]hydroxylamine is a chemical compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring This particular compound is characterized by the presence of an amino group, a benzyl group, and a hydroxylamine group attached to the imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Amino-1-benzyl-1H-imidazol-5-yl)methylidene]hydroxylamine can be achieved through several methods. One common approach involves the condensation of 4-amino-1-benzyl-1H-imidazole-5-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction typically proceeds in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-Amino-1-benzyl-1H-imidazol-5-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The amino and benzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Conversion to amines.
Substitution: Formation of substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
N-[(4-Amino-1-benzyl-1H-imidazol-5-yl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of N-[(4-Amino-1-benzyl-1H-imidazol-5-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by forming a stable complex with the active site, preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-1-benzyl-1H-imidazole: Lacks the hydroxylamine group but shares the imidazole core structure.
N-Benzylimidazole: Similar structure but without the amino and hydroxylamine groups.
Hydroxylamine derivatives: Compounds containing the hydroxylamine functional group but different core structures.
Uniqueness
N-[(4-Amino-1-benzyl-1H-imidazol-5-yl)methylidene]hydroxylamine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the amino and hydroxylamine groups allows for diverse chemical transformations and potential interactions with biological targets, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
161091-99-2 |
|---|---|
Fórmula molecular |
C11H12N4O |
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
N-[(5-amino-3-benzylimidazol-4-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C11H12N4O/c12-11-10(6-14-16)15(8-13-11)7-9-4-2-1-3-5-9/h1-6,8,16H,7,12H2 |
Clave InChI |
BGBOUPZSPPCCCO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C=NC(=C2C=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Dithiabicyclo[2.2.2]oct-5-ene](/img/structure/B14272080.png)

![N-[5-(Diethylamino)-2-{(E)-[4-(diethylamino)phenyl]diazenyl}phenyl]acetamide](/img/structure/B14272086.png)

![4,4'-[(2-Methoxyphenyl)methylene]bis(morpholine)](/img/structure/B14272097.png)
![Butyl 4-{[4-(decyloxy)phenyl]ethynyl}-2-fluorobenzoate](/img/structure/B14272101.png)
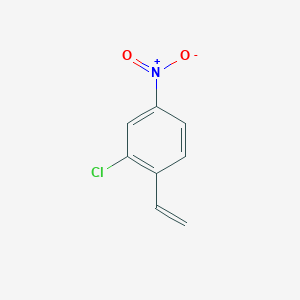
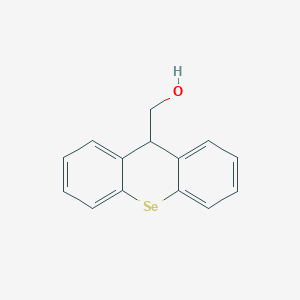
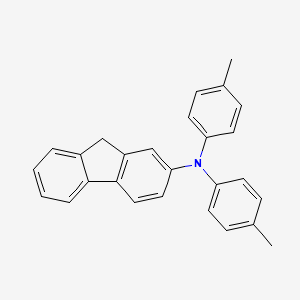
![2-Phenylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B14272120.png)

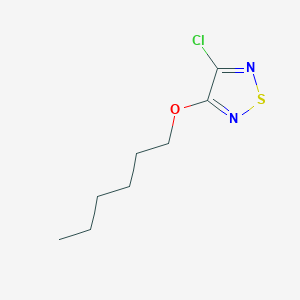
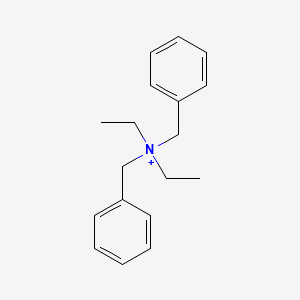
![2-{(E)-[(4-Methylphenyl)methylidene]amino}benzene-1-thiol](/img/structure/B14272157.png)
